molecular formula C18H18O3 B3032529 (2E)-1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one CAS No. 214264-38-7

(2E)-1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B3032529
CAS No.: 214264-38-7
M. Wt: 282.3 g/mol
InChI Key: MBFUXAKECSBERE-UHFFFAOYSA-N
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Description

(2E)-1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H18O3 and its molecular weight is 282.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of CHEMBRDG-BB 5378681 are beta-adrenoceptors . These receptors primarily bind norepinephrine that is released from sympathetic adrenergic nerves. Additionally, they bind to norepinephrine and epinephrine that circulate in the blood .

Mode of Action

CHEMBRDG-BB 5378681 acts as a beta-blocker . It binds to beta-adrenoceptors and blocks the binding of norepinephrine and epinephrine to these receptors, inhibiting normal sympathetic effects that act through these receptors . Some beta-blockers, like CHEMBRDG-BB 5378681, partially activate the receptor while preventing norepinephrine from binding to the receptor .

Biochemical Pathways

The compound affects the Gs-protein activation pathway . Beta-adrenoceptors are coupled to a Gs-proteins, which activate adenylyl cyclase to form cAMP from ATP . Increased cAMP activates a cAMP-dependent protein kinase (PK-A) that phosphorylates L-type calcium channels, which causes increased calcium entry into the cell .

Pharmacokinetics

The pharmacokinetics of CHEMBRDG-BB 5378681, like other drugs, involves the ADME process: Absorption, Distribution, Metabolism, and Excretion . The compound’s bioavailability, distribution, metabolism, and excretion rates would determine its concentration in the body over time .

Result of Action

The action of CHEMBRDG-BB 5378681 results in reduced heart rate, contractility, and arterial pressure . By reducing these factors, the compound reduces the work of the heart and the oxygen demand of the heart .

Action Environment

Environmental factors such as the patient’s renal function, genetic makeup, sex, age, and individual physiology can influence the action, efficacy, and stability of CHEMBRDG-BB 5378681 . For example, the half-life of some drugs, especially those that require both metabolism and excretion, may be remarkably long in older people .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-13-4-6-14(7-5-13)8-10-16(19)15-9-11-17(20-2)18(12-15)21-3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFUXAKECSBERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385808
Record name AC1MDX5G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214264-38-7
Record name AC1MDX5G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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